alpha-Chlorocinnamaldehyde alpha-Chlorocinnamaldehyde α-Chlorocinnamaldehyde inhibits the corrosion of ARMCO iron in 4 M HCl. It undergoes chemoselective reduction in the presence of calcium amidoborane to yield allylic alcohol.

Brand Name: Vulcanchem
CAS No.: 18365-42-9
VCID: VC21058231
InChI: InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
SMILES: C1=CC=C(C=C1)C=C(C=O)Cl
Molecular Formula: C9H7ClO
Molecular Weight: 166.6 g/mol

alpha-Chlorocinnamaldehyde

CAS No.: 18365-42-9

Cat. No.: VC21058231

Molecular Formula: C9H7ClO

Molecular Weight: 166.6 g/mol

* For research use only. Not for human or veterinary use.

alpha-Chlorocinnamaldehyde - 18365-42-9

Specification

CAS No. 18365-42-9
Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
IUPAC Name (Z)-2-chloro-3-phenylprop-2-enal
Standard InChI InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
Standard InChI Key SARRRAKOHPKFBW-TWGQIWQCSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C(/C=O)\Cl
SMILES C1=CC=C(C=C1)C=C(C=O)Cl
Canonical SMILES C1=CC=C(C=C1)C=C(C=O)Cl

Introduction

Chemical Properties and Structure

Chemical Identity

Alpha-Chlorocinnamaldehyde is characterized by its distinct chemical identity parameters, which are essential for its proper identification and application in research and industry.

Table 1: Chemical Identity of Alpha-Chlorocinnamaldehyde

ParameterValue
CAS Number18365-42-9
Molecular FormulaC₉H₇ClO
Molecular Weight166.60 g/mol
IUPAC Name(Z)-2-chloro-3-phenylprop-2-enal
InChI KeySARRRAKOHPKFBW-UHFFFAOYSA-N
SMILESO=CC(Cl)=CC=1C=CC=CC1

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Physical Properties

Alpha-Chlorocinnamaldehyde possesses distinct physical characteristics that influence its handling, storage, and application in various contexts.

Table 2: Physical Properties of Alpha-Chlorocinnamaldehyde

PropertyValue
Physical StateLiquid after melting
ColorYellow to brown
OdorSweet and floral
Melting Point20-22°C
Boiling Point107-108°C (at 3 mm Hg)
Refractive Index1.6390 to 1.6410
Density1.1466 (approximate)
SolubilitySoluble in organic solvents (ethanol, ether); limited water solubility
Flash Point>230°F

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Structural Characteristics

The compound features a phenyl ring connected to an α,β-unsaturated aldehyde group with a chlorine atom at the alpha position. This structure confers unique reactivity compared to unsubstituted cinnamaldehyde. The presence of the chlorine atom enhances the electrophilicity of the carbon-carbon double bond, making it more reactive toward nucleophilic addition reactions .

Synthesis Methods

Primary Synthesis Routes

Multiple synthetic approaches exist for producing alpha-Chlorocinnamaldehyde, with chlorination of cinnamaldehyde being the most commonly employed method in both laboratory and industrial settings.

Chlorination of Cinnamaldehyde

The primary method involves the direct chlorination of cinnamaldehyde using chlorinating agents. This approach typically employs chlorine gas or chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the alpha position of the cinnamaldehyde molecule.

The reaction typically proceeds through an electrophilic addition-elimination mechanism, where the chlorinating agent first adds to the double bond, followed by elimination to reestablish the conjugated system with the chlorine atom in the alpha position.

Alternative Methods

Alternative synthesis routes have been developed to improve yield, selectivity, or to address specific requirements:

  • Selective halogenation of cinnamaldehyde derivatives

  • Condensation reactions involving chlorinated precursors

  • Catalytic approaches using transition metal catalysts

Industrial Production

Industrial-scale production methods are designed to be cost-effective and efficient for commercial applications. These processes typically involve:

  • Optimized reaction conditions for high yield and purity

  • Continuous flow processes for large-scale production

  • Purification techniques tailored to industrial requirements

  • Quality control measures to ensure consistent product specifications

Biological Activities

Antimicrobial Properties

Alpha-Chlorocinnamaldehyde demonstrates significant antimicrobial activity against various pathogenic microorganisms. This property has been extensively studied and compared with other cinnamaldehyde derivatives.

Table 3: Antimicrobial Efficacy of Alpha-Chlorocinnamaldehyde

Microbial TargetActivity LevelNotes
Gram-positive bacteriaSignificantComparable activity to several clinical antibiotics
Gram-negative bacteriaModerate to highEffective against several strains
Fungi (e.g., Candida albicans)ModerateInhibits biofilm formation
Persistent bacterial cellsVariableLess effective than α-bromocinnamaldehyde

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Research indicates that alpha-chlorocinnamaldehyde's antimicrobial mechanism involves interaction with cellular components, possibly disrupting membrane integrity or interfering with critical cellular processes. The compound has been formulated as a nanoemulsion to enhance its antimicrobial properties for potential applications in food preservation and safety .

Antiviral Effects

Alpha-Chlorocinnamaldehyde has demonstrated promising antiviral activity, particularly against coxsackievirus B3 (CVB3), which is associated with viral myocarditis. Studies have shown that it inhibits viral replication and alleviates associated inflammatory responses.

A comparison with other derivatives, such as α-bromo-4-chlorocinnamaldehyde (BCC), revealed that these halogenated derivatives offer improved antiviral efficacy and stability compared to the parent compound cinnamaldehyde, which showed therapeutic effects against viral myocarditis but was unstable in vivo .

Table 4: Antiviral Properties Comparison

CompoundIC₅₀ (μM)TC₅₀ (μM)Therapeutic Index
Alpha-ChlorocinnamaldehydeNot specifiedNot specifiedFavorable
α-bromo-4-chlorocinnamaldehyde0.78±0.1322-fold higher than cinnamaldehydeSuperior
Cinnamaldehyde48.16±5.79LowerLimited by instability

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The antiviral mechanism of alpha-chlorocinnamaldehyde likely involves inhibition of viral attachment, penetration, or replication processes. Studies on CVB3-infected mice showed that treatment with cinnamaldehyde derivatives reduced viral titers and alleviated cardiac inflammation, suggesting potential applications in treating viral infections, particularly those affecting cardiac tissue .

Tyrosinase Inhibition

Alpha-Chlorocinnamaldehyde has been identified as a reversible inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This property suggests potential applications in treating pigmentation disorders and in cosmetic formulations.

Table 5: Tyrosinase Inhibition by Alpha-Chlorocinnamaldehyde and Related Compounds

CompoundIC₅₀ on Monophenolase (mM)IC₅₀ on Diphenolase (mM)Inhibition Type
Alpha-Chlorocinnamaldehyde0.1400.110Reversible
Alpha-Bromocinnamaldehyde0.0750.049Reversible
Alpha-Methylcinnamaldehyde0.4400.450Reversible

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Research on the molecular mechanism of tyrosinase inhibition by these compounds involved UV-scanning studies, fluorescence quenching, and molecular docking analyses. The results suggest that alpha-chlorocinnamaldehyde interacts with amino acid residues at the enzyme's active site, potentially inducing conformational changes that hinder its catalytic function .

Chemotherapeutic Enhancement

Studies have shown that alpha-chlorocinnamaldehyde enhances the efficacy of cisplatin (cis-Diamminedichloroplatinum(II)) in cancer cells without increasing cell-associated platinum levels. This suggests its potential role in improving cancer treatment outcomes by enhancing the effectiveness of existing chemotherapeutic agents.

In human NHIK 3025 cells, alpha-chlorocinnamaldehyde potentiated the cell-inactivating effect when used simultaneously with cisplatin without increasing the amount of cell-associated platinum. The mechanism may involve competition with cisplatin in nucleophilic addition reactions involving intracellular sulfhydryls.

Applications in Different Fields

Pharmaceutical Applications

The diverse biological activities of alpha-chlorocinnamaldehyde make it valuable in pharmaceutical research and development:

  • As a potential antimicrobial agent against resistant pathogens

  • In antiviral formulations, particularly for treating cardiovascular complications of viral infections

  • As a lead compound for developing novel drugs targeting tyrosinase-related disorders

  • In combination therapies to enhance the efficacy of existing chemotherapeutic agents

Chemical Synthesis Applications

Alpha-Chlorocinnamaldehyde serves as an important intermediate in organic synthesis due to its reactive functional groups:

  • As a building block for synthesizing complex organic molecules

  • In the production of pharmaceutical precursors

  • For creating derivatives with enhanced properties for specific applications

  • In the synthesis of fine chemicals and specialty compounds

Industrial Applications

In industrial settings, alpha-chlorocinnamaldehyde finds application in:

  • As a corrosion inhibitor for metals in acidic environments

  • In the production of agrochemicals

  • For developing antimicrobial formulations for material preservation

  • As an intermediate in the production of specialty chemicals

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